molecular formula C12H15N B116575 2,2,4-Trimethyl-1,2-dihydroquinoline CAS No. 147-47-7

2,2,4-Trimethyl-1,2-dihydroquinoline

Cat. No. B116575
CAS RN: 147-47-7
M. Wt: 173.25 g/mol
InChI Key: ZNRLMGFXSPUZNR-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinoline, also known as TMQ, is widely used to make fungicides, biocides, alkaloids, dyes, rubber chemicals, and flavoring agents . It can also be found in plastic materials, hydraulic fluids, and greases . It is used as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes .


Synthesis Analysis

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a result of the reaction of aniline and both acetone and mesityl oxide in the presence of selected sulfonic acid silica catalysts .


Molecular Structure Analysis

The molecular formula of 2,2,4-Trimethyl-1,2-dihydroquinoline is C12H15N . The average mass is 173.254 Da and the monoisotopic mass is 173.120453 Da .


Chemical Reactions Analysis

The condensation of aniline with acetone is employed to synthesize TMQ . Among the metal-exchanged catalysts, Zn0.5TPA/Al2O3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .


Physical And Chemical Properties Analysis

The density of 2,2,4-Trimethyl-1,2-dihydroquinoline is 1.08 g/cm3 . The melting point is 72-94°C, and the boiling point is >315°C . The flash point is 158.8°C .

Scientific Research Applications

Photoinduced Reactions

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) has been studied extensively in photoinduced reactions. For instance, it has been found that the photoinduced addition of water and methanol to the double bond of TMQ leads to the formation of corresponding Markovnikov adducts, 4-hydroxy- and 4-methoxy-1,2,3,4-tetrahydroquinolines. This process involves the formation of two intermediate species and has been analyzed in depth, providing valuable insights into the kinetics and mechanisms of such reactions (Nekipelova et al., 2002).

Process and Solvent Design in TMQ Production

TMQ is a significant antioxidant due to its cost-effectiveness and ease of application in rubber production technologies. Research has been conducted to improve the quality and yield of TMQ in industrial processes. A systematic solvent-process design methodology, integrating COSMO-SAC (COnductor-like Screen MOdel for Segment Activity Coefficient) and quantum mechanics, has been proposed to identify promising reaction solvents. This methodology aims to enhance the yield and selectivity of TMQ by predicting TMQ and solvent properties, improving the dynamic process model, and formulating a computer-aided solvent-process design model (Zhang et al., 2020).

TMQ Synthesis and Catalysis

The synthesis of TMQ as a result of the reaction of aniline and acetone in the presence of sulfonic acid silica catalysts has been explored. This process is complex, involving the formation of many side products, both desirable and undesirable. The presence of TMQ isomers and other by-products significantly affects the formation of the final product, highlighting the intricate nature of TMQ synthesis and the importance of catalyst selection (Nowicki et al., 2018).

Environmental and Agronomic Applications

TMQ and its derivatives have also been studied in the context of environmental and agronomic applications. For instance, the effects of synthesized organic compounds of TMQ on the height of seedlings of ornamental woody plants have been investigated, revealing that certain TMQ derivatives can act as effective growth stimulators (Vostrikova et al., 2020).

Safety And Hazards

2,2,4-Trimethyl-1,2-dihydroquinoline is harmful to aquatic life with long-lasting effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

There is ongoing research to design eco-friendly derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) with increased antioxidant activity to use as tire antioxidants . This is due to the fact that antioxidants, which are indispensable functional additives used in rubber tires, are released into aquatic habitats from tire wear particles (TWP), collected in water bodies, and threaten the aquatic ecosystem .

properties

IUPAC Name

2,2,4-trimethyl-1H-quinoline
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InChI

InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3
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InChI Key

ZNRLMGFXSPUZNR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(NC2=CC=CC=C12)(C)C
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Molecular Formula

C12H15N
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Related CAS

31014-67-2, 26780-96-1
Record name Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer
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Record name 2,2,4-Trimethyl-1,2-dihydroquinoline polymer
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DSSTOX Substance ID

DTXSID0025070
Record name 1,2-Dihydro-2,2,4-trimethylquinoline
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Molecular Weight

173.25 g/mol
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Physical Description

1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS]
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Boiling Point

491 to 500 °F at 743 mmHg (NTP, 1992)
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Flash Point

214 °F (NTP, 1992), 101 °C
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
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Density

1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C
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Product Name

2,2,4-Trimethyl-1,2-dihydroquinoline

Color/Form

LIGHT TAN POWDER

CAS RN

147-47-7, 26780-96-1
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Melting Point

79 to 81 °F (NTP, 1992), 120 °C
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Synthesis routes and methods

Procedure details

This compound was prepared by General Method 2 from compound 9 (200 mg, 0.63 mmol) and 4-bromo-2-cyanothiophene (0.50 g, 2.65 mmol). The crude product was purified by prep. TLC (20×20 cm, 1000 μm, 25% ETOAc:Hexane) to afford 160 mg (91%) of Compound 452 as a yellow oil. Data for Compound 452: Rf 0.50 (silica gel, 25% EtOAc:hex); 1H NMR(400 MHz, CDCl3) 7.79 (s, 1H), 7.46 (s, 1H), 7.20 (s, 1H), 7.16 (d, J=8.3, 1H), 6.46 (d, J=8.3, 1H), 2.03 (s, 3H), 1.31 (s, 6H); IR (film, NaCl) 1159, 1381, 1402, 1449, 1476, 1499, 1609, 1653, 2216, 2915, 3294, 3584.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-Trimethyl-1,2-dihydroquinoline
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2,2,4-Trimethyl-1,2-dihydroquinoline
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2,2,4-Trimethyl-1,2-dihydroquinoline
Reactant of Route 5
2,2,4-Trimethyl-1,2-dihydroquinoline
Reactant of Route 6
2,2,4-Trimethyl-1,2-dihydroquinoline

Citations

For This Compound
1,660
Citations
SM Medvedeva, ME Plaksina… - Journal of Organic and …, 2015 - ophcj.nuph.edu.ua
The peculiarities of the oxidation reaction of substituted (5, 6-dihydro)-4, 4, 6-trimethyl-4H-pyrrolo [3, 2, 1-ij] quinoline-1, 2-diones have been investigated. 6-R-2, 2, 4-trimethyl-1, 2-…
Number of citations: 3 ophcj.nuph.edu.ua
JU Skaare, E Solheim - Xenobiotica, 1979 - Taylor & Francis
1. The metabolism of ethoxyquin (6-ethoxy-2,2,4-trimethyl-1, 2-dihydroquinoline) in rat has been investigated. Urinary metabolites were identified by combined glc-mass spectrometry. 2. …
Number of citations: 35 www.tandfonline.com
F Šmejkal, A Číhová, M Popl… - … Chemistry and Physics, 1980 - Wiley Online Library
Polymeric Dihydroquinolines, which are commonly used as antioxidants for macromolecular systems, were prepared by acid‐catalyzed condensation of acetone with aniline. The final …
Number of citations: 3 onlinelibrary.wiley.com
K Sitarek, A Sapota - Birth Defects Research Part B …, 2003 - Wiley Online Library
BACKGROUND: Polnoks R (poly‐2,2,4‐trimethyl‐1,2‐dihydroquinoline) is used as an antioxidant in elastomer processing. It is an embryotoxic and fetotoxic agent. This chemical given …
Number of citations: 6 onlinelibrary.wiley.com
ED Kryl'skii, DA Sinitsyna, TN Popova… - Journal of Biomedical …, 2022 - ncbi.nlm.nih.gov
Liver diseases with the central pathogenetic mechanism of oxidative stress are one of the main causes of mortality worldwide. Therefore, dihydroquinoline derivatives, which are …
Number of citations: 1 www.ncbi.nlm.nih.gov
I Elliott, Jr, P Yates - The Journal of Organic Chemistry, 1961 - ACS Publications
" Acetone anil’’(I) was prepared by the method of Vaughan18 and was obtained as a pale yellow oil, bp 131 (6 mm.)[lit. 18 bp 133-138 (13 mm.)]; X™ c “2.95, 6.04 µ; 4.78, 6.40, 8.06 (…
Number of citations: 12 pubs.acs.org
DA Brazhnikova, TN Popova, ED Kryl'skii… - … ), Supplement Series B …, 2020 - Springer
The effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on markers of hepatocyte cytolysis (aspartate transaminase, alanine transaminase and gamma-glutamyl transpeptidase), …
Number of citations: 4 link.springer.com
J Nowicki, K Jaroszewska, E Nowakowska-Bogdan… - Molecular …, 2018 - Elsevier
This paper presents investigation on the synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) as a result of the reaction of aniline and both acetone and mesityl oxide in the …
Number of citations: 14 www.sciencedirect.com
GD Yadav, RP Kumbhar, S Helder - Int. Rev. Chem. Eng, 2012 - academia.edu
An optimized and efficient process has been found to synthesize 2, 2, 4-Trimethyl-1, 2-dihydroquinoline from an acid-catalyzed Skraup Cyclization of acetone and aniline. Polyhedral …
Number of citations: 13 www.academia.edu
ED Kryl'skii, EE Chupandina, TN Popova… - Biochimie, 2021 - Elsevier
The aim of the study was the assessment of the neuroprotective potential of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and its effect on inflammation, apoptosis, and …
Number of citations: 7 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.